Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)-
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Overview
Description
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- is a heterocyclic aromatic organic compound. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids, such as DNA and RNA. The specific compound is notable for its unique structure, which includes both a pyrimidine ring and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidines with ketones or aldehydes in the presence of catalysts such as zinc chloride or copper complexes . Another approach includes the use of ammonium acetate and formamide derivatives under oxidative conditions .
Industrial Production Methods
Industrial production of pyrimidine derivatives often employs scalable and efficient methods. For example, a three-component coupling reaction using functionalized enamines, triethyl orthoformate, and ammonium acetate can be used to produce various pyrimidine derivatives in a single step . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while reduction reactions may produce dihydropyrimidines .
Scientific Research Applications
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinase B (Akt) by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a cyclin-dependent kinase (CDK) inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its antiproliferative activity against cancer cells.
Uniqueness
Pyrimidine, 2-amino-4-(4-piperonyl-1-piperazinyl)- is unique due to its specific structure, which combines a pyrimidine ring with a piperazine moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities, making it a versatile compound in scientific research .
Properties
CAS No. |
21279-99-2 |
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Molecular Formula |
C16H19N5O2 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H19N5O2/c17-16-18-4-3-15(19-16)21-7-5-20(6-8-21)10-12-1-2-13-14(9-12)23-11-22-13/h1-4,9H,5-8,10-11H2,(H2,17,18,19) |
InChI Key |
OLPFDRAWRAGQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=NC=C4)N |
Origin of Product |
United States |
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